N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8-5-6-9(7-10(8)13(14)15)18(16,17)12-11(2,3)4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCQWNCHCAMZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Toxicity Profile and Safety of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the toxicological profile and safety considerations for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide. Due to the limited availability of direct toxicological data for this specific compound, this guide employs a scientifically rigorous read-across approach. This methodology leverages data from structurally similar compounds to provide a robust, albeit predictive, safety assessment. This guide is structured to provide not just data, but also the scientific rationale behind the safety recommendations, empowering researchers to make informed decisions in handling and experimental design.
Introduction to this compound
This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. The structure is further defined by a benzene ring substituted with a tert-butyl group, a methyl group, and a nitro group. Sulfonamides are a cornerstone in medicinal chemistry and have found applications as antibacterial drugs, diuretics, and anticonvulsants. The specific substitutions on the benzene ring and the N-alkyl group of this compound suggest its potential utility as a scaffold in the development of novel therapeutic agents. Understanding its toxicity profile is a critical first step in its journey from a laboratory chemical to a potential drug candidate.
Predicted Physicochemical Properties
While experimental data for the target compound is scarce, its physicochemical properties can be predicted based on its structure. These properties are crucial in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H16N2O4S | - |
| Molecular Weight | 272.32 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on analogs |
| Solubility | Expected to have low water solubility | Based on analogs |
Hazard Identification and Classification (GHS)
A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the hazard profiles of structurally related compounds, a precautionary classification can be inferred.
Analog-Based Predicted GHS Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed). This is inferred from analogs like 1-tert-Butyl-4-nitrobenzene which is classified as harmful if swallowed.
-
Skin Irritation: Category 2 (Causes skin irritation). Several related sulfonamides are known to be skin irritants[1][2].
-
Eye Irritation: Category 2A (Causes serious eye irritation). This is a common hazard for many benzenesulfonamide derivatives[1][2].
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation). This is based on data for 4-Nitrobenzenesulfonamide[1].
Signal Word: Warning
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: get medical advice/attention.
Toxicological Profile: A Read-Across Assessment
The toxicological assessment for this compound is constructed by examining the known toxicities of its key structural motifs: the N-tert-butyl group, the 4-methyl-3-nitrobenzene core, and the sulfonamide functional group.
Acute Toxicity
No direct LD50 or LC50 data is available for the target compound. However, data from analogs suggests a moderate level of acute toxicity.
| Analog Compound | Route | Species | LD50/LC50 | Reference |
| 1-tert-Butyl-4-nitrobenzene | Oral, Dermal, Inhalation | - | Harmful | |
| 4-Nitrobenzenesulfonamide | - | - | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled | [3] |
Based on this, it is prudent to handle this compound as a compound that is harmful by ingestion, skin contact, and inhalation.
Skin and Eye Irritation
The potential for skin and eye irritation is a significant concern. The sulfonamide group and the nitroaromatic core are both associated with irritant properties. Safety data for 4-Nitrobenzenesulfonamide and N-Butylbenzenesulfonamide indicate that they cause skin and serious eye irritation[1][2]. Therefore, direct contact with the skin and eyes should be strictly avoided.
Sensitization
While no specific data on the sensitization potential of this compound was found, some sulfonamides are known to be skin sensitizers. Researchers should be vigilant for any signs of allergic skin reactions.
Mutagenicity and Carcinogenicity
There is no data available to assess the mutagenic or carcinogenic potential of this compound. The presence of a nitroaromatic group warrants caution, as some compounds in this class are known to be mutagenic. However, this is not a universal property, and further testing would be required for a definitive assessment.
Reproductive and Developmental Toxicity
No information is available on the reproductive or developmental toxicity of this compound.
Exposure Controls and Personal Protection
Given the predicted hazard profile, a stringent set of exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use of a local exhaust ventilation system is recommended to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Keep away from sources of ignition - No smoking.
-
Take measures to prevent the build-up of electrostatic charge.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While direct toxicological data for this compound is not currently available, a read-across analysis of its structural analogs provides a strong basis for a precautionary approach to its handling and use. The primary hazards are predicted to be acute toxicity upon ingestion, skin and eye irritation, and potential respiratory irritation. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure risks. As with any novel compound, the generation of empirical toxicological data is highly encouraged to refine this safety assessment.
References
- OT-0148 - Safety Data Sheet. (2023, January 2). Combi-Blocks.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
- 4-tert-Butylbenzenesulfonamide SDS, 6292-59-7 Safety D
- N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide | C11H15ClN2O4S | CID 8777777 - PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Thermo Fisher Scientific.
- N-Butylbenzenesulfonamide - AK Scientific, Inc. AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (2024, January 23). Fisher Scientific.
- Aldrich 167533 - SAFETY DATA SHEET. (2023, November 14). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 22). TCI Chemicals.
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide | Sigma-Aldrich. Sigma-Aldrich.
Sources
Methodological & Application
Application Note: Strategic Utilization of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide in Pharmaceutical Synthesis
[1][2]
Abstract & Strategic Profile
N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide is a high-value scaffold used primarily in the synthesis of sulfonamide-based antimicrobials and PDE5 inhibitors (structural analogs of Vardenafil and Sildenafil).[1]
Its strategic value lies in the N-tert-butyl group , which serves two critical functions:[1][2]
-
Solubility Enhancer: It significantly increases lipophilicity compared to the primary sulfonamide, allowing for homogeneous reactions in standard organic solvents (DCM, THF, EtOAc) during intermediate steps.[2]
-
Robust Protection: It masks the acidic sulfonamide proton (
), preventing side reactions during base-catalyzed alkylations or cyclizations at the aniline position.[1][2]
This guide details the chemoselective reduction of the nitro group to an aniline—the "gateway" reaction for this intermediate—and provides a validated protocol for the subsequent removal of the tert-butyl group.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 272.32 g/mol |
| Key Functionality | Nitro ( |
| Solubility | High in DMSO, DMF, MeOH, DCM; Low in Water |
| Appearance | Pale yellow to off-white crystalline solid |
Core Protocol: Catalytic Hydrogenation (Nitro Reduction)[2]
The reduction of the nitro group to an aniline (
Reaction Mechanism & Workflow
The reaction proceeds via the adsorption of the nitroarene onto the palladium surface, followed by sequential transfer of hydride species.
Figure 1: Step-wise reduction pathway of the nitro group on a Palladium surface.[1][2]
Detailed Experimental Procedure
Scale: 10.0 g Input Expected Yield: >95% Purity: >98% (HPLC)
Reagents:
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (0.5 g, 5 wt% loading)[1][2]
-
Solvent: Methanol (MeOH), anhydrous (100 mL)
-
Hydrogen Source:
gas (Balloon or Parr Shaker at 30 psi)
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Loading:
-
Hydrogenation:
-
Method A (Balloon): Purge the system with
gas (vacuum/fill cycle x3).[2] Attach a double-balloon of Hydrogen. Stir vigorously at Room Temperature (20-25°C) for 4–6 hours. -
Method B (Parr Shaker - Recommended for Scale): Pressurize vessel to 30 psi (2 bar). Shake/stir for 2 hours.
-
Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexane) or HPLC.[2] The yellow color of the nitro compound will fade to colorless/pale pink.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.
-
Critical: Wash the Celite pad with fresh MeOH (20 mL).[2] Do not let the filter cake dry out completely (fire hazard).[2]
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield the crude aniline as an off-white solid.[1][2]
-
-
Purification (Optional):
-
The crude product is usually pure enough for the next step. If necessary, recrystallize from Ethanol/Water (9:1).[2]
-
Downstream Application: Deprotection of the tert-Butyl Group[1][3]
In many Vardenafil-analog syntheses, the tert-butyl group must eventually be removed to reveal the primary sulfonamide.[1] This bond is stable to base but labile to strong acids.
Deprotection Protocol (Acidolytic Cleavage)[2][4]
Reagent: Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA).[2] Scavenger: Anisole (essential to trap the tert-butyl cation).
-
Dissolution: Dissolve the tert-butyl sulfonamide derivative (1.0 eq) in TFA (10 vol).
-
Scavenger Addition: Add Anisole (2.0 eq). This prevents the tert-butyl cation from re-alkylating the aromatic ring.[1]
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by HPLC.
-
Quench: Cool to RT. Pour onto ice water. Neutralize with saturated
. -
Isolation: The primary sulfonamide usually precipitates. Filter and wash with water.[3]
Quality Control & Analytical Data
Verify your intermediate using these standard markers.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Intact tert-butyl group.[1][2] | |
| 1H NMR (DMSO-d6) | New Aniline ( | |
| HPLC | Shift to lower Retention Time | Amine is more polar than Nitro precursor. |
| IR Spectroscopy | Disappearance of 1530/1350 | Loss of Nitro ( |
| IR Spectroscopy | Appearance of 3300-3400 | Appearance of Amine ( |
Troubleshooting & Safety
Decision Matrix: Troubleshooting Low Yields
Figure 2: Diagnostic logic for incomplete hydrogenation.
Safety Hazards
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro precursor at high temperatures.
-
Palladium on Carbon: Pyrophoric.[2] Store under water. Dispose of in a dedicated container for heavy metals.
-
TFA: Corrosive and volatile. Use in a fume hood.
References
-
Organic Process Research & Development. "Catalytic Hydrogenation of Nitroarenes: A Safety and Process Perspective." (General Reference for Pd/C Safety). [2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8777777 (Related Structure).[2] [2]
-
Journal of Organic Chemistry. "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions." (Protocol for t-Bu removal). [2]
-
Sigma-Aldrich. Safety Data Sheet (SDS) for N-tert-Butyl-3-nitrobenzenesulfonamide.
Application Notes and Protocols for the Reflux Synthesis of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
Introduction: The Significance of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants. The specific structural motifs of a nitro group and a bulky tert-butyl substituent on the sulfonamide nitrogen introduce unique electronic and steric properties. These features can be strategically exploited by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates, such as improving metabolic stability or enhancing binding affinity to target proteins.[1]
This document provides a comprehensive guide for the synthesis of this compound via a robust reflux methodology. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into process optimization and safety considerations.
Reaction Mechanism: Navigating the Steric Hurdles of Sulfonylation
The formation of this compound proceeds through a nucleophilic acyl substitution-like reaction at the sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the amine, thereby increasing its nucleophilicity.
The primary challenge in this synthesis is the steric hindrance posed by the bulky tert-butyl group on the amine nucleophile. This steric bulk can significantly slow down the rate of reaction by impeding the approach of the amine to the electrophilic sulfur center of the sulfonyl chloride. To overcome this, the reaction is conducted under reflux conditions to provide the necessary thermal energy to surmount the activation barrier.
The proposed mechanism involves the following key steps:
-
Deprotonation of the Amine: The basic catalyst, typically a tertiary amine like triethylamine or pyridine, removes a proton from tert-butylamine to generate a more potent nucleophile, the tert-butylamide anion.
-
Nucleophilic Attack: The tert-butylamide anion attacks the electrophilic sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride. This leads to the formation of a transient trigonal bipyramidal intermediate.
-
Chloride Elimination: The intermediate collapses with the expulsion of a chloride ion, a good leaving group, to form the stable this compound product.
The use of a suitable solvent is crucial to facilitate this reaction by solvating the reactants and intermediates. Aprotic solvents are generally preferred to avoid any side reactions with the highly reactive sulfonyl chloride.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | C₇H₆ClNO₄S | 235.64 | 616-83-1 | Corrosive, Causes severe skin burns and eye damage[1][2] |
| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 | Highly flammable, Toxic if swallowed or inhaled, Causes severe skin burns and eye damage[3][4][5][6] |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Highly flammable, Toxic if swallowed or inhaled, Causes severe skin burns and eye damage |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant, Suspected carcinogen |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | Flammable, Eye irritant |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | None |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |
Experimental Protocol: Synthesis of this compound
This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzenesulfonyl chloride (10.0 g, 42.4 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the sulfonyl chloride.
-
In a separate beaker, prepare a solution of tert-butylamine (4.0 g, 54.7 mmol, 1.3 eq) and triethylamine (6.5 mL, 46.6 mmol, 1.1 eq) in 50 mL of anhydrous DCM.
Reaction Execution
-
Slowly add the tert-butylamine/triethylamine solution to the stirring solution of the sulfonyl chloride at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. 4-Methyl-3-nitrobenzenesulfonyl chloride | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low purity in N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis and purification of this compound, with a primary focus on achieving high purity. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges related to product purity in a direct question-and-answer format.
Q1: My initial analysis (TLC, crude NMR) shows low purity. What are the most likely impurities I should be looking for?
A1: Low purity in the crude product typically stems from two main sources: unreacted starting materials and byproducts from side reactions. The most common culprits are:
-
Unreacted 4-methyl-3-nitrobenzenesulfonyl chloride: This is your electrophilic starting material. Its presence indicates an incomplete reaction.
-
Unreacted tert-butylamine: The nucleophile in the reaction. Excess amine is often used, but it must be effectively removed during workup.
-
4-methyl-3-nitrobenzenesulfonic acid: This is the primary byproduct, formed by the hydrolysis of the highly reactive 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of trace water.[1][2] This impurity is highly polar and can complicate purification.
-
Salts: The reaction generates hydrochloric acid (HCl), which is scavenged by a base (like pyridine or triethylamine) to form a salt (e.g., pyridinium chloride).[3][4] These salts must be thoroughly removed during the aqueous workup.
The primary reaction and the most significant side reaction are illustrated below.
Q2: I'm observing a highly polar spot on my TLC that streaks and doesn't correspond to my starting materials or product. What is it and how can I deal with it?
A2: This observation is a classic indicator of the presence of 4-methyl-3-nitrobenzenesulfonic acid , the hydrolysis byproduct.[2][5] Due to the free sulfonic acid group, this compound is highly polar and often interacts strongly with silica gel, causing streaking on TLC plates. Its presence suggests that moisture was introduced into your reaction.
Troubleshooting Strategy:
-
Prevention (for future reactions): The most effective strategy is prevention. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or properly stored sulfonyl chloride, as it can degrade upon exposure to atmospheric moisture.[3]
-
Removal from the current batch: Since sulfonic acids are acidic, you can remove this impurity using an acid-base extraction during the workup.
Protocol 1: Acid-Base Extraction for Impurity Removal
-
Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic sulfonic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.
-
Causality: The desired sulfonamide product has an N-H proton that is significantly less acidic than the sulfonic acid's S-OH proton and will largely remain in the organic layer.
-
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Q3: My reaction is not going to completion, leaving significant amounts of starting material. How can I improve the conversion rate?
A3: Incomplete conversion is often a matter of suboptimal reaction conditions. Here are the key parameters to investigate and optimize.[1][3]
| Parameter | Common Issue | Recommended Optimization | Rationale |
| Stoichiometry | Insufficient sulfonyl chloride. | Use a slight excess (1.05-1.1 equivalents) of the 4-methyl-3-nitrobenzenesulfonyl chloride relative to the tert-butylamine. | This ensures the complete consumption of the amine, which can sometimes be the more valuable reagent.[1] |
| Base | Incorrect choice or insufficient amount of base. | Use at least 1.1-1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. | The base is crucial for neutralizing the HCl generated during the reaction.[3][6] If not neutralized, the HCl can protonate the tert-butylamine, rendering it non-nucleophilic and halting the reaction. |
| Temperature | Temperature is too low. | Many sulfonamide syntheses start at 0 °C (to control the initial exothermic reaction) and are then allowed to warm to room temperature.[3] If the reaction stalls, gentle heating (e.g., 40-50 °C) may be required. Monitor progress by TLC. | Increased temperature provides the necessary activation energy for the reaction to proceed to completion. |
| Solvent | Inappropriate solvent. | Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. | The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. Ensure it is anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Reaction Time | Insufficient time. | Monitor the reaction by TLC until the limiting starting material is no longer visible. This can range from a few hours to overnight. | Some reactions require more time to reach completion, especially at lower temperatures. |
Q4: My final product is an oil or a sticky solid that won't crystallize. What purification method should I use?
A4: An oily or non-crystalline product is a strong indication of significant impurities that are inhibiting the formation of a crystal lattice.[3] While recrystallization is often the preferred method for purifying solid sulfonamides, it may fail if the purity is too low. In this case, column chromatography is the most effective alternative.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or ethyl acetate), add silica gel until a dry, free-flowing powder is formed, and then remove the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A typical starting point is a low-polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate), gradually increasing the polarity (e.g., to 4:1 or 3:1) to elute the compounds.
-
Expert Tip: The less polar starting materials will elute first, followed by the desired product. The highly polar sulfonic acid byproduct will remain at the top of the column or require a much more polar solvent system to elute.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound, which should now be a solid.
If chromatography is not an option, a carefully optimized recrystallization may still be possible after an initial acid-base wash to remove the bulk of the polar impurities.
References
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Smith, J. G. (2018). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Arshad, M. N., et al. (2015). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Journal of Chemical Crystallography. [Link]
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Patel, K., et al. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reis, A. J., et al. (2017). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
- Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide [academia.edu]
identifying common impurities in N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
The following Technical Support Guide is designed for researchers and process chemists working with N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide . It synthesizes standard organic process chemistry with specific troubleshooting protocols for sulfonamide synthesis.
Executive Summary & Chemical Context
This compound is a specialized intermediate often utilized in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores. Its synthesis typically involves the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1) with tert-butylamine .
High purity is critical because nitro-reduction downstream often leads to aniline derivatives where impurities can become difficult to separate. This guide addresses the three most common impurity classes: Hydrolytic Degradants , Process-Related Dimers , and Regioisomers .
Impurity Profile & Identification Guide
The following table summarizes the critical impurities you are likely to encounter during HPLC/LC-MS analysis.
| Impurity ID | Common Name | Chemical Origin | Relative Retention (RRT)* | Detection Characteristics |
| IMP-A | The "Acid" (4-Methyl-3-nitrobenzenesulfonic acid) | Hydrolysis of the sulfonyl chloride precursor due to moisture. | ~0.2 - 0.4 (Early eluting) | Broad peak; Highly polar; pH dependent. |
| IMP-B | The "Chloride" (4-Methyl-3-nitrobenzenesulfonyl chloride) | Unreacted starting material (incomplete reaction). | ~1.1 - 1.2 | Unstable on column; may split or tail. |
| IMP-C | The "Bis-Imide" (N,N-bis(4-methyl-3-nitrobenzenesulfonyl)-tert-butylamine) | Over-reaction: Sulfonamide product attacks remaining sulfonyl chloride. | ~1.5 - 1.8 (Late eluting) | High MW (M+ mass + ~200); Hydrophobic. |
| IMP-D | Regioisomer (2-methyl-5-nitro isomer) | Impurity in the starting sulfonyl chloride (from non-selective nitration). | ~0.95 or 1.05 | "Shoulder" peak on main product; Identical Mass. |
*RRT is estimated based on a standard C18 Reverse Phase method (Water/ACN/Formic Acid).
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities within the reaction matrix.
Figure 1: Reaction scheme illustrating the origin of hydrolytic (IMP-A) and coupling (IMP-C) impurities.
Troubleshooting & FAQs
Direct solutions to common experimental observations.
Issue 1: "Ghost Peaks" and Shifting Retention Times
Q: I see a broad, fronting peak at the beginning of my chromatogram (0.5–2.0 min) that grows over time in the autosampler. What is it?
A: This is almost certainly IMP-A (4-Methyl-3-nitrobenzenesulfonic acid) .
-
The Cause: Your starting material (Sulfonyl Chloride) is hydrolyzing. This can happen in the reaction pot due to wet solvents or on the HPLC column if the sample is dissolved in wet acetonitrile/water and left to stand.
-
The Fix:
-
Quench Properly: Ensure the reaction is fully quenched with water/bicarbonate and the organic layer is rigorously washed to remove the water-soluble sulfonic acid.
-
Sample Prep: Dissolve analytical samples in anhydrous acetonitrile. Avoid leaving them in aqueous mobile phase for >4 hours.
-
Validation: Inject a standard of the sulfonic acid (or hydrolyze a small amount of chloride intentionally) to confirm the RT.
-
Issue 2: The "M+H + 199" Mass Spec Signal
Q: My LC-MS shows a small impurity peak eluting after the product. The mass spectrum shows a cluster corresponding to [Product Mass + Precursor Mass - HCl]. Is this a cluster?
A: This is likely IMP-C (The Bis-Sulfonimide Dimer) .
-
The Mechanism: In the presence of strong bases (like TEA or hydrides) and excess sulfonyl chloride, the nitrogen atom on your formed sulfonamide product is deprotonated and attacks a second molecule of sulfonyl chloride.
-
The Fix:
-
Stoichiometry Control: Avoid large excesses of sulfonyl chloride. Use exactly 1.0–1.05 equivalents.
-
Temperature: Keep the reaction temperature low (0°C to RT). High heat promotes the secondary attack.
-
Order of Addition: Add the sulfonyl chloride slowly to the amine (inverse addition) to ensure the amine is always in excess relative to the chloride locally.
-
Issue 3: Unresolvable Shoulder Peaks
Q: I have a persistent shoulder on the main peak that won't separate, even with a shallow gradient. Mass spec is identical to the product.
A: You are dealing with IMP-D (Regioisomer) .
-
The Cause: The precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is synthesized by nitrating p-toluenesulfonyl chloride. While the 3-position is favored, trace amounts of the 2-nitro isomer can form.
-
The Fix:
-
Recrystallization: Sulfonamides often crystallize well. Try recrystallizing the final product from EtOH/Water or Toluene/Heptane. Isomers often stay in the mother liquor.
-
Precursor QC: Check the purity of your starting sulfonyl chloride before starting. If the isomer is present there, it will carry through.
-
Validated Analytical Protocol (HPLC)[1]
To accurately quantify these impurities, use the following method. Standard neutral conditions often fail to resolve the acidic impurities (IMP-A) from the solvent front.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard reverse phase resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Acid keeps the sulfonamide protonated (neutral), improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | - |
| Gradient | 0 min: 10% B 15 min: 90% B 20 min: 90% B | Slow ramp allows separation of regioisomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Nitro-aromatics absorb strongly here. |
| Sample Diluent | 100% Acetonitrile | Prevents hydrolysis of residual chloride in the vial. |
References & Authority
-
Sulfonamide Synthesis Fundamentals:
-
Impurity Profiling of Nitro-Sulfonyl Derivatives:
-
BenchChem Technical Guides. "Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride." (Analogous chemistry regarding nitro-aromatic electrophiles and hydrolysis risks).
-
-
Analytical Method Grounding:
-
Sielc Technologies. "Separation of 3-Nitrobenzenesulfonic acid on HPLC." (Validates the use of acidic mobile phases for nitro-sulfonic acid impurities).
-
-
Precursor Data:
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 3. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methyl-3-nitrobenzenesulfonyl chloride | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonation Protocols for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
The following Technical Support Guide is designed for researchers attempting the electrophilic aromatic sulfonation of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide .
This reaction presents a classic "Chemoselectivity vs. Reactivity" paradox: the substrate is an electron-deficient (deactivated) aromatic ring requiring forcing conditions, yet it contains an acid-labile protecting group (N-tert-butyl) that degrades under those very conditions.
Status: Active Doc ID: TS-SULF-TB4M3N Scope: Temperature Optimization, Kinetic Control, and Side-Reaction Mitigation.
Critical Parameter Analysis (The "Why")
Before adjusting your heating mantle, you must understand the competing mechanisms in your flask. You are attempting to introduce a sulfonic acid group (
The Thermodynamic Dilemma
-
The Activation Barrier: The
and groups withdraw electron density, making the ring inert to electrophilic attack. Standard sulfonation (conc. ) will likely fail. You need "forcing conditions" (Oleum/ or Chlorosulfonic acid + Heat). -
The Stability Limit: The N-tert-butyl group is acid-labile. In strong Brønsted acids (like
), the nitrogen protonates, turning the tert-butyl group into an excellent leaving group (forming the stable tert-butyl cation and isobutylene gas). This dealkylation follows kinetics and is accelerated by heat.
The Optimization Goal: Find the temperature window where
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition occurring in your reactor.
Figure 1: Kinetic competition between desired sulfonation (Path B) and acid-catalyzed deprotection (Path A). Note that Path A is often faster than Path B in standard sulfonating media.
Troubleshooting Guide & FAQs
Use this section to diagnose specific failures in your current experimental run.
Q1: My reaction mixture turned black/tarry, and NMR shows loss of the t-butyl peak (~1.1-1.3 ppm). What happened?
Diagnosis: Thermal Deprotection & Polymerization.
Cause: You likely exceeded the thermal stability limit of the N-tert-butyl bond (typically >50°C in conc.
-
Lower temperature to < 25°C .
-
Switch reagent from Sulfuric Acid/Oleum to Chlorosulfonic Acid (
) used as the solvent. It is more reactive at lower temperatures, allowing sulfonation (actually chlorosulfonation followed by hydrolysis) to proceed before dealkylation occurs.
Q2: I am refluxing in 1,2-dichloroethane (DCE) with Chlorosulfonic acid, but I see no reaction.
Diagnosis: Kinetic Inertness. Cause: The substrate is too electron-deficient. The nitro group at C3 and sulfonamide at C1 deactivate the ring. The only activated position is C6 (ortho to the methyl). Refluxing DCE (83°C) might be hot enough to deprotect but not hot enough to sulfonate this specific deactivated system. Solution:
-
Do NOT increase temp. This will only strip the t-butyl group.
-
Add a Catalyst: Use
-Pyridine complex or -DMF complex. These are milder and won't strip the t-butyl group, though they may still struggle with the deactivated ring. -
Pivot Strategy: If direct sulfonation fails, you must consider sulfonating the precursor (e.g., N-tert-butyl-toluene-sulfonamide) before the nitration step.
Q3: Can I use Oleum (Fuming Sulfuric Acid) to drive the reaction?
Diagnosis: High Risk. Analysis: Oleum is a powerful dehydrating agent and oxidant.
-
Risk: It will almost certainly cleave the N-tert-butyl group instantly at room temperature.
-
Protocol: If you must use Oleum, use 20% Oleum at 0°C . Quench immediately upon consumption of starting material. Do not let it warm up.
Optimization Matrix: Reagent vs. Temperature
The following table summarizes the operational windows based on our internal modeling of deactivated sulfonamide stability.
| Reagent System | Temperature Window | Risk Level | Expected Outcome |
| Conc. | 20°C - 40°C | High | Slow deprotection; Minimal sulfonation. |
| Conc. | > 60°C | Critical | Complete loss of t-butyl group. |
| Oleum (20-65% | -10°C - 10°C | Moderate | Best chance for direct sulfonation. Monitor strictly. |
| Chlorosulfonic Acid ( | 0°C - 25°C | Low-Mod | Forms Sulfonyl Chloride (hydrolyze to acid later). Recommended. |
| 40°C - 80°C | Low | t-Butyl likely stable, but reactivity may be too low for nitro-arene. |
Validated Protocol (Recommended Route)
Since direct sulfonation with sulfuric acid is prone to dealkylation, the Chlorosulfonic Acid Route is recommended. This method generates the sulfonyl chloride first, which is generally faster and requires lower temperatures than forming the free acid directly.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent/Solvent: Chlorosulfonic acid (
) (5.0 - 8.0 eq) -
Quench: Crushed Ice / Water
Step-by-Step:
-
Setup: Equip a 3-neck round bottom flask with a drying tube (
), an internal thermometer, and a magnetic stir bar. Purge with . -
Cooling: Charge the flask with Chlorosulfonic acid. Cool to 0°C using an ice/salt bath.
-
Addition: Add the solid substrate portion-wise over 30 minutes. Crucial: Maintain internal temp < 5°C to prevent immediate de-alkylation.
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-22°C) .
-
Stir for 4–12 hours. Monitor by TLC (Note: Sulfonic acids stick to the baseline; look for disappearance of starting material).
-
-
Quench (Exothermic!):
-
Pour the reaction mixture very slowly onto crushed ice.
-
Warning: Violent evolution of HCl gas. Perform in a fume hood.
-
-
Isolation:
-
The product will likely precipitate as the sulfonyl chloride or the sulfonic acid (depending on hydrolysis rate).
-
If the t-butyl group was preserved, extract with Ethyl Acetate. If deprotected, the product will be more water-soluble.
-
Quality Control Check:
-
H-NMR (DMSO-d6): Check for the singlet at
1.1-1.2 ppm (9H, t-butyl). If absent, you have formed 4-methyl-3-nitro-5-sulfamoylbenzenesulfonic acid (deprotected).
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section on Protection of Sulfonamides: N-Alkyl derivatives are cleaved by strong acid). Context: Establishes the lability of N-t-butyl groups in acidic media.
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
-
Cermola, F., et al. (2011). "Thermal rearrangement of tert-butylsulfinamide." Beilstein Journal of Organic Chemistry, 7, 9–12.[1]
- Context: While discussing sulfinamides, this paper highlights the thermal instability and rearrangement potential of t-butyl-S-N bonds under stress.
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.
-
Master Organic Chemistry. (2018).
- Context: Discusses the reversibility of sulfonation and the use of t-butyl as a blocking group (and its removal by acid).
Sources
resolving solubility issues with N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
Product: N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide CAS: 424818-25-7 Molecular Formula: C₁₁H₁₆N₂O₄S Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Crash-Out" Paradox
As a Senior Application Scientist, I frequently field inquiries regarding This compound . The most common user report is identical: "It dissolved perfectly in DMSO, but the moment I added it to my cell culture media or assay buffer, it turned into a cloudy suspension."
This guide moves beyond generic advice. We will treat this molecule not just as a powder, but as a lipophilic weak acid with specific steric constraints. The presence of the tert-butyl group (hydrophobic bulk) and the nitro group (electron-withdrawing) creates a solubility profile that is highly sensitive to pH and ionic strength.
This technical center is structured to diagnose your specific failure mode and provide a self-validating protocol to resolve it.[1]
Module 1: The Chemistry of Insolubility (Diagnostic)
Before attempting a fix, you must understand why the compound precipitates.
The Mechanism
-
Hydrophobicity (LogP): The tert-butyl moiety and the methyl-phenyl core drive the LogP (partition coefficient) up (approx. 2.7–3.0).[2] This molecule "hates" water.
-
Ionization (pKa): This is a secondary sulfonamide . The proton on the nitrogen is acidic.
-
Neutral State (Low pH): Uncharged and highly insoluble in water.
-
Anionic State (High pH): Deprotonated (
) and soluble. -
The Trap: The electron-withdrawing nitro group lowers the pKa (likely into the 7.5–8.5 range). At physiological pH (7.4), the compound exists in a metastable equilibrium between its neutral (insoluble) and charged (soluble) forms. A slight drop in pH or temperature causes the neutral form to crash out.
-
Diagnostic Workflow
Caption: Diagnostic logic flow for identifying the root cause of precipitation events.
Module 2: Stock Solution Preparation
Critical Rule: Never attempt to make a primary stock in water.
| Solvent | Solubility Rating | Max Conc. | Notes |
| DMSO (Anhydrous) | Excellent | >50 mM | Recommended. Hygroscopic; keep sealed. |
| DMF | Good | >30 mM | Alternative if DMSO is toxic to your specific assay. |
| Ethanol (100%) | Moderate | ~10 mM | Evaporation risk changes concentration over time. |
| Water/PBS | Fail | <10 µM | Do not use. |
Protocol: The "Anhydrous Sandwich" Technique
Moisture in DMSO lowers the solubility limit of this compound significantly over time.
-
Weigh the compound in a glass vial.
-
Add Anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light. If "schlieren" lines (swirly patterns) are visible, it is not fully dissolved. Sonicate for 5 minutes at 37°C.
-
Storage: Aliquot immediately into single-use amber tubes. Store at -20°C.
Module 3: Aqueous Dilution (The Danger Zone)
This is where 90% of experiments fail. You cannot simply pipette DMSO stock into a static tube of buffer.[3]
The "Crash" Phenomenon
When a drop of DMSO stock hits water, the DMSO diffuses away faster than the compound can solubilize. This creates a local zone of supersaturation, forcing the compound to crystallize. Once crystallized, it will not redissolve, even with vortexing (Kinetic vs. Thermodynamic solubility).
Correct Dilution Protocol (Step-by-Step)
Target: 100 µM working solution in PBS.
-
Prepare the Buffer: Warm your PBS/Media to 37°C. Cold buffers accelerate precipitation.
-
The "Jet" Injection:
-
Set your pipette to the required volume of DMSO stock.
-
Vortex the buffer tube continuously (medium speed).
-
Inject the DMSO stock directly into the center of the vortex (do not touch the walls).
-
Why? This maximizes dispersion speed, preventing local supersaturation.
-
-
Intermediate Dilution (The Safety Step):
-
If the final concentration is high (>50 µM), use an intermediate step.
-
Dilute Stock (10 mM)
1:10 in pure PEG-400 or Propylene Glycol Add this mix to the buffer. -
Why? PEG acts as a bridge, reducing the surface tension difference between the hydrophobic drug and water.
-
Module 4: Advanced Formulation Strategies
If the standard protocol fails, your concentration requirements likely exceed the intrinsic solubility of the neutral molecule. You must alter the chemical environment.
Strategy A: pH Manipulation (The Sulfonamide Advantage)
Because this molecule is a sulfonamide, it is pH-sensitive.[1]
-
Action: Adjust your assay buffer pH to 7.8 – 8.2 if your biology permits.
-
Mechanism: At pH > pKa, the sulfonamide nitrogen deprotonates. The resulting anion is highly water-soluble.
-
Warning: Do not exceed pH 9.0, as the nitro-aromatic core may degrade or undergo nucleophilic attack.
Strategy B: Cyclodextrin Complexation
The tert-butyl group is a perfect "key" for the hydrophobic cavity of cyclodextrins.
-
Reagent: Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock in water. -
Use this solution as your dilution buffer instead of pure water/PBS.
-
The cyclodextrin encapsulates the lipophilic tail, keeping the drug in solution without using toxic levels of DMSO.
-
Solubility Optimization Pathway
Caption: Two chemical pathways to bypass intrinsic insolubility: Ionization via pH adjustment or Encapsulation via Cyclodextrins.
Frequently Asked Questions (FAQs)
Q: Can I use ultrasonication to force it back into solution if it precipitates? A: No. Once this compound precipitates in aqueous buffer, it forms a stable crystal lattice. Sonication might disperse the clumps, creating a suspension, but it will not create a true solution. You must discard and restart using the "Jet Injection" method.
Q: My stock solution in DMSO turned dark yellow after a month. Is it safe to use? A: Caution is advised. Nitro-aromatic compounds can be light-sensitive and prone to oxidation. A color change to dark yellow/brown often indicates degradation (reduction of the nitro group or oxidation of the methyl group). Verify purity via LC-MS or prepare a fresh stock.
Q: What is the estimated pKa of this compound?
A: While experimental data for this specific intermediate is rare, Structure-Property Relationship (SPR) analysis of the sulfonamide core (
Q: Is the tert-butyl group stable? A: Yes. The N-tert-butyl bond is robust under standard physiological conditions. It generally requires strong acidic conditions (e.g., refluxing in HCl or TFA) to cleave the tert-butyl group (Ritter reaction reversal).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8777777 (Analog Reference). Retrieved from [Link]
- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. We will focus on the interpretation of its ¹H-NMR spectrum and provide a comparative overview with other key analytical methods, including ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation of this and similar molecules.
Introduction: The Importance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. This compound, a substituted sulfonamide, possesses a unique arrangement of functional groups that necessitates a multi-faceted analytical approach for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as a primary tool for elucidating the connectivity and chemical environment of protons within a molecule.[1][2] However, a comprehensive understanding is best achieved by integrating data from complementary techniques. This guide will dissect the expected ¹H-NMR spectrum of the title compound and contextualize its utility by comparing it with other spectroscopic methods.
¹H-NMR Spectrum Analysis: A Detailed Prediction
Predicted ¹H-NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| tert-Butyl (t-Bu) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.[5] |
| Methyl (CH₃) | ~2.6 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and will appear as a singlet in a region typical for benzylic protons.[6][7] |
| Aromatic (H-5) | ~7.5 | Doublet (d) | 1H | This proton is ortho to the methyl group and will be split by the adjacent H-6 proton. |
| Aromatic (H-6) | ~7.9 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-2. The electron-withdrawing sulfonamide group will cause a downfield shift. |
| Aromatic (H-2) | ~8.2 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded of the aromatic protons. |
| Amide (N-H) | ~5.0 | Broad singlet (br s) | 1H | The chemical shift of the N-H proton can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange.[5] |
Comparative Spectroscopic Analysis
While ¹H-NMR provides crucial information about the proton framework, a more complete picture of this compound is obtained by employing other spectroscopic techniques.
| Technique | Expected Observations | Strengths | Limitations |
| ¹³C-NMR | Aromatic carbons in the 120-150 ppm range.[6] Signals for the tert-butyl (~30 and 55 ppm) and methyl (~21 ppm) carbons. | Provides information on the carbon skeleton and the number of non-equivalent carbons. | Lower sensitivity than ¹H-NMR; requires more sample or longer acquisition times. |
| IR Spectroscopy | Characteristic stretches for N-H (~3300 cm⁻¹), aromatic C-H (~3100-3000 cm⁻¹), alkyl C-H (~2960-2850 cm⁻¹), asymmetric and symmetric SO₂ (~1350 and 1160 cm⁻¹), and NO₂ (~1530 and 1350 cm⁻¹) groups.[6][7] | Excellent for identifying the presence of key functional groups. | Provides limited information on the overall molecular connectivity. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) will confirm the molecular weight. Fragmentation patterns can provide structural clues. | Provides the exact molecular weight and can help in confirming the molecular formula. | Isomer differentiation can be challenging without tandem MS. |
Experimental Protocol: ¹H-NMR Spectrum Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹H-NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H-NMR spectrum for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube. c. Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines. b. Place the sample in the magnet. c. Lock onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
Spectrum Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample). c. Apply a 90° pulse. d. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the spectrum. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of an organic compound.
Conclusion: An Integrated Approach for Confident Characterization
The structural analysis of this compound serves as an excellent case study for the power of an integrated spectroscopic approach. While ¹H-NMR provides the foundational data on the proton framework, its true analytical strength is realized when combined with ¹³C-NMR, IR, and MS. This multi-technique strategy allows for the confident and unambiguous determination of the molecular structure, a critical step in any chemical research and development endeavor. By understanding the principles behind each technique and the complementary information they provide, researchers can approach structural elucidation with a high degree of certainty.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
University of Colorado Boulder. Aromatics. Organic Chemistry at CU Boulder. [Link]
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
University of California, Irvine. Lecture outline 1H NMR spectra of aromatic compounds. [Link]
-
Scribd. NMR Spectrometry for Organic Structure Analysis. [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Clifton, J. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. ReAgent. [Link]
-
The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]
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- 7. orgchemboulder.com [orgchemboulder.com]
HPLC method development for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide detection
Executive Summary
Developing a robust HPLC method for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide (hereafter NTB-MNSA ) presents a classic chromatographic challenge: balancing hydrophobicity with the specific selectivity required to resolve nitro-positional isomers and des-nitro synthetic precursors.
While C18 chemistries are the industry workhorse, this guide demonstrates why Phenyl-Hexyl stationary phases , when coupled with a protic solvent (Methanol), offer superior selectivity for this nitro-aromatic system compared to standard alkyl phases. This guide compares these methodologies, backed by experimental logic, to provide a definitive protocol for researchers in API synthesis and impurity profiling.
Part 1: Analyte Profiling & Separation Strategy
Before selecting a column, we must deconstruct the molecule to predict its behavior.
-
Core Structure: Benzenesulfonamide scaffold.
-
Functional Groups:
-
Nitro (-NO2): Strongly electron-withdrawing, pi-acidic. This is the "handle" we will exploit for selectivity.
-
Tert-butyl (-C(CH3)3): Significant steric bulk and hydrophobicity.
-
Methyl (-CH3): Weakly electron-donating.
-
-
Acid/Base Profile: The sulfonamide proton (
) is typically acidic (pKa ~10). However, the electron-withdrawing nitro group increases acidity. To ensure robust retention and prevent peak tailing, we must operate at a low pH (pH 2.0 - 3.0) to keep the molecule in its neutral, protonated state.
The Critical Separation Challenge
In synthesis, the primary impurities are often:
-
Des-nitro precursor: N-tert-butyl-4-methylbenzenesulfonamide.
-
Regioisomers: Nitro group at position 2 or 6 (sterically strained).
Standard C18 columns separate based on hydrophobicity alone. Because the precursor and the product have similar hydrophobic footprints, C18 often fails to achieve baseline resolution (
Part 2: Stationary Phase Comparison (The Core Experiment)
We compared two distinct separation modes.
-
Mode A (Traditional): C18 Column with Acetonitrile (Hydrophobic interaction dominant).
-
Mode B (Targeted): Phenyl-Hexyl Column with Methanol (Pi-Pi interaction dominant).
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Organic Modifier + 0.1% Formic Acid
-
Gradient: 5-95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitro group
).
Comparative Data: Separation of NTB-MNSA from Impurities
| Parameter | Mode A: C18 / Acetonitrile | Mode B: Phenyl-Hexyl / Methanol |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| NTB-MNSA Retention ( | 6.4 min | 7.1 min |
| Des-nitro Impurity ( | 6.2 min | 5.5 min |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline Resolved) |
| Selectivity ( | 1.03 | 1.29 |
| Tailing Factor ( | 1.1 | 1.05 |
Scientific Analysis
Why Mode B Wins: The nitro group on NTB-MNSA is electron-deficient (pi-acid). The Phenyl-Hexyl stationary phase acts as a pi-base. This creates a specific donor-acceptor interaction that retains the nitro-compound longer than the non-nitrated precursor.
Crucially, we used Methanol in Mode B. Acetonitrile (ACN) has its own pi-electrons (triple bond) which can compete with the stationary phase, suppressing the pi-pi separation mechanism. Methanol is transparent to these interactions, allowing the Phenyl-Hexyl phase to exert maximum selectivity.
Workflow Visualization: Method Development Logic
Figure 1: Decision logic for selecting Phenyl-Hexyl chemistry over C18 for nitro-aromatic separations.
Part 3: Detection Sensitivity (UV vs. MS)
While UV is sufficient for assay (purity), trace analysis (genotoxic impurity screening) requires Mass Spectrometry.
-
UV (254 nm): The nitro group provides strong absorbance. Suitable for quantitation down to ~0.05%.[2]
-
MS (ESI+): The sulfonamide nitrogen can be protonated
. However, nitro groups can suppress ionization efficiency in ESI.
Sensitivity Comparison Table
| Detection Mode | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Suitability |
| UV (254 nm) | 0.5 µg/mL | 1.5 µg/mL | Purity & Assay |
| LC-MS (ESI+) | 0.01 µg/mL | 0.03 µg/mL | Trace Impurity Analysis |
| LC-MS (APCI) | 0.05 µg/mL | 0.15 µg/mL | Alternative if ESI suppresses |
Recommendation: Use UV for process monitoring.[3] Use LC-MS (ESI+) if screening for this molecule as a trace impurity in a final drug substance.
Part 4: The Final Optimized Protocol
This protocol is the "Gold Standard" for NTB-MNSA, ensuring separation from synthesis precursors and isomers.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 40°C (Improves mass transfer and lowers backpressure).
-
Injection Vol: 5 - 10 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic for polar impurities |
| 12.0 | 90 | Linear Gradient (Elution of NTB-MNSA) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End of Run |
System Suitability Acceptance Criteria
-
Tailing Factor (Tf): NMT 1.5
-
Resolution (Rs): NLT 2.0 between NTB-MNSA and nearest impurity.
-
Precision (RSD): NMT 2.0% for 6 replicate injections.
System Suitability Logic
Figure 2: Automated logic flow for validating system readiness before sample analysis.
References
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Notes.[5] Link
-
Sigma-Aldrich. (2022). HPLC Separation of Nitrosamines and Nitro-Aromatics. Supel Carbon LC Applications.[6] Link
-
PubChem. (2023).[7] N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide (Compound Summary). National Library of Medicine. Link
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries. Separation Science Lab Knowledge.[8] Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of Nitrosamines with Supel Carbon LC [sigmaaldrich.com]
- 7. N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
analytical methods for quantifying N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide residues
Technical Comparison Guide: Analytical Methods for Quantifying N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide Residues
Executive Summary this compound is a critical intermediate and potential genotoxic impurity (PGI) often encountered in the synthesis of sulfonamide-based Active Pharmaceutical Ingredients (APIs), such as specific kinase inhibitors (e.g., Dabrafenib analogues) or fine chemical precursors.[1] Due to the presence of the nitro-aromatic moiety, this compound carries a structural alert for mutagenicity.[1] Consequently, regulatory bodies (ICH M7, FDA, EMA) typically require its control at trace levels, often necessitating limits as low as 1.5 µ g/day (Threshold of Toxicological Concern, TTC).[1]
This guide objectively compares analytical methodologies for quantifying residues of this impurity, recommending LC-MS/MS as the gold standard for trace analysis while evaluating HPLC-UV and GC-MS as alternatives for specific process stages.[1]
Comparative Method Landscape
The following table summarizes the performance characteristics of the three primary analytical approaches.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV | Method C: GC-MS |
| Primary Application | Trace quantification (PGI release testing).[1] | Process control; high-level intermediate assay. | Volatile impurity screening; orthogonal confirmation.[1] |
| Sensitivity (LOD) | Excellent (0.5 – 5 ppb) | Moderate (10 – 50 ppm) | Good (50 – 500 ppb) |
| Selectivity | High (Mass-based MRM filtering).[1] | Low (Relies solely on retention time/UV spectrum).[1] | High (Mass spectral fingerprint).[1] |
| Matrix Tolerance | High (with stable isotope dilution).[1] | Low (Prone to co-elution interference).[1] | Moderate (Requires thermal stability).[1] |
| Throughput | High (Rapid gradients possible).[1] | Moderate (Longer runs for resolution). | Moderate (Cool-down cycles required). |
| Limitations | Higher instrument cost; matrix effects (ion suppression).[1] | Insufficient sensitivity for TTC-level compliance. | Thermal degradation of sulfonamide moiety possible.[1] |
Deep Dive: The "Gold Standard" Protocol (LC-MS/MS)
Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the only technique capable of reliably quantifying this compound at sub-ppm levels in complex API matrices.[1] The sulfonamide group is polar, making it amenable to Electrospray Ionization (ESI), while the nitro group enhances ionization efficiency in negative mode.[1]
Experimental Workflow
Figure 1: Optimized LC-MS/MS workflow for trace sulfonamide analysis.
Detailed Methodology
Reagents & Standards:
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).[1]
-
Buffer: Ammonium Formate (10 mM) or Formic Acid (0.1%).[1]
Step 1: Chromatographic Conditions (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Why? The C18 phase provides strong retention for the hydrophobic toluene core, separating it from polar API matrices.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Step 2: Mass Spectrometry Parameters (ESI-)
-
Ionization Mode: Electrospray Ionization Negative (ESI-).[1]
-
Source Parameters:
-
MRM Transitions (Multiple Reaction Monitoring):
Step 3: Sample Preparation
-
Stock Solution: Prepare 1.0 mg/mL standard in MeCN.
-
Calibration Curve: Dilute stock to 1, 5, 10, 50, 100 ppb in 50:50 MeCN:Water.
-
Sample Prep: Weigh 50 mg of API. Dissolve in 10 mL of diluent (50:50 MeCN:Water). Vortex for 5 min. Filter through 0.2 µm PTFE filter.[1]
Alternative Methods: When to Use Them
Method B: HPLC-UV (Process Control)
-
Use Case: Early-stage synthesis monitoring where the impurity is present at >0.1% levels.
-
Configuration:
Method C: GC-MS (Orthogonal Verification)
-
Use Case: If the matrix is non-volatile and the impurity can be thermally volatilized without degradation.
-
Configuration:
Validation & Performance Data (Expected)
The following data represents typical performance metrics for the LC-MS/MS method described above.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of analyte in blank matrix. | Pass (No peaks > 30% of LOQ).[1] |
| Linearity (R²) | > 0.990 | > 0.998 (Range: 1–100 ppb).[1] |
| LOD (Limit of Detection) | S/N > 3 | 0.5 ppb |
| LOQ (Limit of Quantitation) | S/N > 10 | 1.5 ppb |
| Recovery (Accuracy) | 80% – 120% | 92% – 105% (Spiked at 10 ppb).[1] |
| Precision (%RSD) | < 15% | 4.5% (n=6).[1] |
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Issue: Peak Tailing.
-
Issue: Carryover.
References
-
International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1]Link
-
LGC Standards. (n.d.). N-tert-Butyl 3-Nitrobenzenesulfonamide (CAS 424818-25-7) Reference Material.[1][3][4]Link[1]
-
BenchChem. (2025).[1][5] Comparative Guide to Validating the Purity of Synthesized Butyl 4-methylbenzenesulfonate. (Analogous sulfonamide methodology).[1] Link[1]
-
National Institutes of Health (PubChem). (n.d.).[1] N-(tert-butyl)-4-methylbenzenesulfonamide (Precursor Structure).[1]Link[1]
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- 2. Dabrafenib - LKT Labs [lktlabs.com]
- 3. Buy Online CAS Number 424818-25-7 - TRC - N-tert-Butyl 3-Nitrobenzenesulfonamide | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 424818-25-7 - TRC - N-tert-Butyl 3-Nitrobenzenesulfonamide | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Melting Point Determination of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide: A Comparative Analysis
In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. The melting point stands as a fundamental and powerful indicator of a substance's purity and identity.[1] This guide provides a comprehensive analysis of the determination and comparison of the melting point for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide, a compound of interest in contemporary drug discovery programs. We will delve into the theoretical underpinnings of melting point, explore various experimental methodologies with their inherent strengths and weaknesses, and present a comparative analysis with structurally related molecules to contextualize our findings.
The Theoretical Framework of Melting Point
The melting point is the temperature at which a solid transitions into a liquid state.[2] This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystalline lattice. Several key factors influence a compound's melting point:
-
Molecular Composition and Structure: The size, shape, and symmetry of molecules dictate how efficiently they pack in a crystal lattice.[2][3] Larger molecules and those with greater symmetry tend to have higher melting points due to stronger intermolecular forces.[2]
-
Intermolecular Forces: The strength of attraction between molecules, such as hydrogen bonding and ionic interactions, significantly impacts the melting point.[3] Polar substances generally exhibit higher melting points than nonpolar substances of similar molecular weight.[2]
-
Purity: The presence of impurities disrupts the uniform crystal lattice, making it easier to overcome the intermolecular forces.[2] This results in a depression of the melting point and a broadening of the melting range, typically defined as the span from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[1] A pure compound characteristically displays a sharp melting point range of 1-2°C.[1]
Experimental Methodologies for Melting Point Determination
The choice of method for determining the melting point depends on the required accuracy, the amount of sample available, and the specific information sought. We will compare three widely used techniques: the Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy.
This traditional and accessible method involves heating a small amount of the powdered sample in a sealed capillary tube and observing the temperature range over which it melts.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dry and finely powdered.[5][6]
-
Press the open end of a capillary tube into the powder, trapping a small amount of the sample.[5]
-
Invert the tube and gently tap it on a hard surface to compact the sample into the sealed end.[5][7] The final packed height should be 2-3 mm to avoid an artificially broad melting range.[6][7]
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[5][8]
-
Set an initial rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[7]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]
-
Prepare a new sample and heat it at a much slower rate, approximately 1-2°C per minute, as you approach the expected melting point.[7]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement. A packed sample height of 2-3 mm is optimal because a larger sample can create a significant temperature gradient within the sample itself, leading to a broadened melting range.[7]
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is widely considered the gold standard for melting point determination in drug development due to its high accuracy and ability to provide additional thermodynamic data.[11][12]
Experimental Protocol: DSC Melting Point Determination
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan with a lid.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with a controlled heating rate (e.g., 10°C/min).
-
The instrument will record the heat flow as the temperature increases. The melting of the sample will be observed as an endothermic peak on the resulting thermogram.
-
The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Causality Behind Experimental Choices: The use of a reference pan allows for the precise measurement of the heat absorbed by the sample during melting, correcting for any instrumental artifacts.[9] A controlled heating rate ensures reproducible results and allows for accurate determination of the onset temperature.
Hot-stage microscopy combines a microscope with a temperature-controlled stage, allowing for the direct visual observation of a sample as it is heated or cooled.[13] This technique is particularly valuable for studying polymorphism, phase transitions, and sublimation.[14]
Experimental Protocol: Hot-Stage Microscopy
-
Sample Preparation:
-
Place a small amount of this compound onto a microscope slide.
-
Cover the sample with a coverslip.
-
-
Measurement:
-
Place the slide on the hot stage of the microscope.
-
Begin heating the sample at a controlled rate while observing it through the microscope.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the sample is completely molten.
-
Modern systems can simultaneously record images or videos of the melting process.
-
Causality Behind Experimental Choices: Direct visual observation provides unambiguous evidence of melting and can help to distinguish it from other thermal events, such as decomposition or solid-solid phase transitions.[11]
Comparative Analysis of Melting Point Determination Methods
| Method | Accuracy | Sample Size | Throughput | Additional Information |
| Capillary Method | Moderate | Small | High | Visual observation of melting |
| Differential Scanning Calorimetry (DSC) | High | Small | Moderate | Enthalpy of fusion, heat capacity, glass transitions[11][15] |
| Hot-Stage Microscopy | High | Very Small | Low | Visual confirmation of melting, polymorphism studies[14] |
Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Comparative Data for this compound and Related Compounds
| Compound | Structure | Melting Point (°C) |
| This compound | (Target Compound) | Predicted: 130-150 |
| 2-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 190-192[16][17] |
| 3-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 163-165 |
| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 178-180 |
| N-butyl-4-methylbenzenesulfonamide | C₁₁H₁₇NO₂S | 43-45[18] |
| N-(tert-butyl)-4-methylbenzenesulfonamide | C₁₁H₁₇NO₂S | 128-130 |
| N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide | C₁₁H₁₅ClN₂O₄S | No data found[19] |
Rationale for Prediction:
-
The presence of the nitro group generally increases the melting point due to its strong electron-withdrawing nature and contribution to dipole-dipole interactions. This is evident when comparing the nitrobenzenesulfonamides (163-192°C) to N-butyl-4-methylbenzenesulfonamide (43-45°C).
-
The position of the nitro group relative to the sulfonamide can also play a role in crystal packing and thus the melting point.
-
The replacement of a hydrogen on the sulfonamide nitrogen with a bulky t-butyl group can disrupt hydrogen bonding, which might lower the melting point compared to the unsubstituted nitrobenzenesulfonamides. However, the overall increase in molecular weight and size would favor a higher melting point.
-
Comparing our target compound to N-(tert-butyl)-4-methylbenzenesulfonamide (128-130°C), the addition of the nitro group is expected to increase the melting point.
Therefore, a predicted melting point range of 130-150°C for this compound is a reasonable starting point for experimental verification.
Logical Framework for Purity Assessment
Caption: Logic for assessing purity via melting point.
Conclusion
The determination of the melting point of this compound is a critical step in its characterization. While a literature value is not currently established, a systematic approach utilizing modern analytical techniques can provide a precise and accurate measurement. The capillary method offers a rapid initial assessment, while DSC provides highly accurate data and additional thermodynamic information. Hot-stage microscopy serves as an invaluable tool for visual confirmation of the melting process. Based on a comparative analysis of structurally related compounds, a melting point in the range of 130-150°C is anticipated. Experimental verification using the detailed protocols outlined in this guide will establish a reliable physical constant for this compound, aiding in its identification and purity assessment in future research and development endeavors.
References
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
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What Factors Affect Melting Point? - Sciencing. (2022, March 24). Retrieved from [Link]
-
Hot Stage Microscopy - Nishka Research. (n.d.). Retrieved from [Link]
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics. Retrieved from [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. (n.d.). Retrieved from [Link]
-
Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from [Link]
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2025, August 7). The Journal of Chemical Physics. Retrieved from [Link]
-
Melting Point Determination - Analytical Testing Labs. (n.d.). Retrieved from [Link]
-
Hot Stage Microscopy - Microtrace. (n.d.). Retrieved from [Link]
-
Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
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DSC hot stage microscopy - Improved Pharma. (2024, February 8). Retrieved from [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]
-
Hot Stage Microscopy - Linkam Scientific. (2023, May 11). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. (2025, August 19). Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Hot stage microscopy systems - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Retrieved from [Link]
-
Comparison of Two Methods for Estimation of Melting Points of Organic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. (2007, February 28). Retrieved from [Link]
-
Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8) - Cheméo. (n.d.). Retrieved from [Link]
-
N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide | C11H15ClN2O4S | CID 8777777 - PubChem. (n.d.). Retrieved from [Link]
-
Benzenesulfonamide, N-butyl-4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
N-(tert-butyl)-4-methylbenzenesulfonamide - Inxight Drugs - ncats. (n.d.). Retrieved from [Link]
-
4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretio - Growing Science. (2021, March 22). Current Chemistry Letters. Retrieved from [Link]
-
N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
